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molecular formula C13H17NO5 B8764398 N-Boc-p-hydroxyphenylglycine

N-Boc-p-hydroxyphenylglycine

Cat. No. B8764398
M. Wt: 267.28 g/mol
InChI Key: ZUDUEEKXFRJNBN-UHFFFAOYSA-N
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Patent
US03968226

Procedure details

An intimate mixture of D-p-hydroxyphenylglycine (3.34 g., 0.02 mol.) and MgO (1.61 g., 0.04 mol.) was suspended in 50% aqueous dioxane with stirring and T-butoxycarbonyl azide (5.72 g., 0.04 mol.) was added along with additional solvent (10 ml.). The reaction mixture was heated with stirring at 50° for 18 hours and then poured into cold water (250 ml.). The resultant solution was filtered, decolorized and extracted with ethyl acetate. The aqueous phase was covered with fresh ethyl acetate, cooled to 5°, and adjusted to pH 2.9 with 40% H3PO4. The aqueous layer was separated and re-extracted with ethyl acetate. The organic extracts were combined, dried and evaporated to give the N-t-butoxycarbonyl-p-hydroxyphenyl-glycine.
Quantity
3.34 g
Type
reactant
Reaction Step One
[Compound]
Name
MgO
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C@@H](N)C(O)=O)=[CH:5][CH:4]=[C:3]([OH:12])[CH:2]=1.[C:13]([O:17][C:18]([N:20]=[N+]=[N-])=[O:19])([CH3:16])([CH3:15])[CH3:14].[OH2:23].[O:24]1[CH2:29][CH2:28]OCC1>>[C:13]([O:17][C:18]([N:20]([C:6]1[CH:1]=[CH:2][C:3]([OH:12])=[CH:4][CH:5]=1)[CH2:28][C:29]([OH:24])=[O:23])=[O:19])([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
3.34 g
Type
reactant
Smiles
C1=CC(=CC=C1[C@H](C(=O)O)N)O
Name
MgO
Quantity
1.61 g
Type
reactant
Smiles
Step Two
Name
Quantity
5.72 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N=[N+]=[N-]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
STIRRING
Type
STIRRING
Details
with stirring at 50° for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resultant solution was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5°
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(CC(=O)O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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